molecular formula C14H16N6OS B2524095 2-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine CAS No. 1014073-91-6

2-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine

Cat. No.: B2524095
CAS No.: 1014073-91-6
M. Wt: 316.38
InChI Key: HKORSOVNODUWNA-UHFFFAOYSA-N
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Description

2-(((5-(3-Methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is an organic compound that features multiple functional groups, including pyrazole, triazole, and pyridine rings. This compound's structure enables it to participate in a wide array of chemical reactions, making it valuable for various scientific applications, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of 2-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine typically involves multi-step organic synthesis. Starting with pyridine derivatives, successive reactions introduce the triazole and pyrazole groups. Common methods include cyclization reactions, nucleophilic substitutions, and thiolation processes under controlled conditions of temperature, solvents, and catalysts.

Industrial Production Methods: : Industrial synthesis might employ more efficient methodologies and catalysts to optimize yields and cost-effectiveness. Scaling up involves ensuring that the processes are safe, environmentally friendly, and economically viable.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : It can undergo oxidation reactions to form sulfoxides or sulfones.

  • Reduction: : The compound may be reduced to modify the triazole ring or other parts of its structure.

  • Substitution: : Nucleophilic or electrophilic substitutions are common, especially at positions on the pyridine ring or the triazole moiety.

Common Reagents and Conditions

  • Oxidizing agents like hydrogen peroxide.

  • Reducing agents such as lithium aluminum hydride.

  • Substitution typically involves using alkyl halides or other nucleophiles/electrophiles.

Major Products Formed: : The main products depend on the specific reactions but include various oxidized derivatives, reduced compounds, and substituted variants retaining the core pyridine-triazole-pyrazole structure.

Scientific Research Applications

In Chemistry: : Used as a ligand in coordination chemistry due to its ability to bind metal ions. In Biology : Acts as a bioactive molecule in studying enzyme interactions and cellular mechanisms. In Medicine : Potential pharmacological uses, especially as antifungal, antimicrobial, or anticancer agents. In Industry : Components in the synthesis of specialty chemicals, dyes, and agricultural products.

Comparison with Similar Compounds

Uniqueness

  • The presence of multiple functional rings makes it more versatile in interactions compared to simpler analogs.

Similar Compounds

  • Other triazole-based compounds.

  • Pyrazole-containing derivatives.

  • Pyridine-thioether compounds.

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Properties

IUPAC Name

2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6OS/c1-19-8-11(13(18-19)21-3)12-16-17-14(20(12)2)22-9-10-6-4-5-7-15-10/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKORSOVNODUWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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